6-Bromo-2-naphthoic acid
Overview
Description
6-Bromo-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position and a carboxylic acid group is attached at the second position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-naphthoic acid is the retinoic acid receptor gamma (RAR-γ) . This receptor is associated with the differentiation and proliferation of keratinocytes, which are the predominant cell type in the outermost layer of the skin .
Mode of Action
This compound, similar to all-trans retinoic acid, binds specifically to the retinoic acid receptor gamma (RAR-γ) . It selectively binds to rar-γ associated with keratinocyte proliferation and differentiation, without binding to the cytoplasmic retinoic acid-binding protein . This selective binding is a unique feature of this compound .
Biochemical Pathways
Upon binding to RAR-γ, this compound regulates the transcription of genes involved in keratinocyte differentiation . This regulation reduces the formation of microcomedones, which are the precursors to acne lesions .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol . Its solubility in these solvents suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is the reduction of microcomedone formation . By regulating keratinocyte differentiation, it prevents the buildup of these cells that can block the hair follicle and lead to acne .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the synthesis of benzimidazole derivatives . These derivatives are prepared by using ortho-phenyl diamine and 6-Bromo-2-naphthoic acid .
Cellular Effects
It is known that benzimidazole derivatives, which can be synthesized from this compound, have been used in the development of anti-acne drugs . These drugs work by regulating the differentiation of follicular epithelial cells and reducing the formation of microcomedones .
Molecular Mechanism
It is known that benzimidazole derivatives, which can be synthesized from this compound, bind specifically to retinoic acid receptors that are related to the proliferation and differentiation of keratinocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Bromo-2-naphthoic acid involves the bromination of 2-naphthoic acid. The process typically includes the following steps:
Bromination: 2-naphthoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the sixth position.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: An industrial method involves reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid. This intermediate is then subjected to a diazotization reaction followed by treatment with copper bromide in the presence of an acid to yield this compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in coupling reactions with various aryl or alkyl halides to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products:
Substitution Products: Various substituted naphthoic acids.
Oxidation Products: Carboxylate salts.
Reduction Products: Alcohol derivatives
Scientific Research Applications
6-Bromo-2-naphthoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
Industry: Employed in the production of dyes, pigments, and agrochemicals .
Comparison with Similar Compounds
- 6-Hydroxy-2-naphthoic acid
- 6-Amino-2-naphthoic acid
- 1-Bromo-2-naphthoic acid
- 6-Methoxy-2-naphthoic acid
Comparison:
- 6-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a bromine atom, making it more reactive in certain substitution reactions.
- 6-Amino-2-naphthoic acid: Features an amino group, which can engage in different types of chemical reactions compared to the bromine atom.
- 1-Bromo-2-naphthoic acid: The bromine atom is positioned differently, affecting its reactivity and the types of reactions it can undergo.
- 6-Methoxy-2-naphthoic acid: The methoxy group provides different electronic properties, influencing its chemical behavior .
6-Bromo-2-naphthoic acid stands out due to its unique combination of a bromine atom and a carboxylic acid group, making it a versatile intermediate in various chemical syntheses.
Biological Activity
6-Bromo-2-naphthoic acid (BNA), with the chemical formula and CAS number 5773-80-8, is a brominated derivative of naphthoic acid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its naphthalene backbone substituted with a bromine atom at the 6-position and a carboxylic acid group at the 2-position. Its molecular weight is approximately 251.079 g/mol, and it is known to be insoluble in water but soluble in organic solvents like methanol and tetrahydrofuran .
Biological Activities
1. Antimicrobial Activity
Research has indicated that BNA exhibits antimicrobial properties. In one study, derivatives of BNA were synthesized and tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .
2. Anticancer Properties
BNA has been investigated for its potential anticancer effects. A study highlighted its ability to inhibit the proliferation of cancer cell lines, particularly through the induction of apoptosis in human breast cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death .
3. NMDA Receptor Modulation
BNA has been studied for its interaction with NMDA receptors, which are critical in synaptic plasticity and memory function. Research indicates that halogen substitutions on naphthoic acids enhance their inhibitory activity on these receptors. Specifically, BNA demonstrated a moderate inhibitory effect on GluN2D-containing NMDA receptors, suggesting potential applications in neuroprotective therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging: BNA's structure allows it to act as an antioxidant, scavenging ROS and thereby reducing oxidative stress in cells.
- Enzyme Inhibition: BNA has been shown to inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .
- Receptor Interaction: Its interaction with NMDA receptors suggests a role in modulating neurotransmission and possibly offering protective effects against neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various bacterial strains revealed that BNA derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These findings support the potential use of BNA as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies using human breast cancer cell lines showed that treatment with BNA resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, underscoring BNA's potential as an anticancer agent .
Data Summary Table
Properties
IUPAC Name |
6-bromonaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCAVBMOTZUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404154 | |
Record name | 6-Bromo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5773-80-8 | |
Record name | 6-Bromo-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5773-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 6-bromo-2-naphthoic acid in chemical synthesis?
A: this compound serves as a crucial building block in synthesizing various organic compounds, notably pharmaceuticals and agricultural chemicals. [] Its structure allows for further modifications, making it a versatile starting material for creating complex molecules. For instance, it's a key intermediate in synthesizing Adapalene, a medication used in the treatment of acne. [, ]
Q2: Can you elaborate on the synthesis of Adapalene from this compound?
A: Certainly. Adapalene synthesis involves a multi-step process. This compound is first converted to its methyl ester. This ester then undergoes a condensation reaction with 2-(1-adamantyl)-4-bromoanisole. The resulting product is then subjected to saponification, yielding Adapalene. [, , ]
Q3: Beyond Adapalene, are there other applications for this compound derivatives?
A: Research has explored incorporating this compound into benzimidazole derivatives. These derivatives, synthesized via Sonogashira coupling, showed promising anthelmintic activity against Indian earthworms (Pheretima posthuma). [] This finding suggests potential applications in developing new antiparasitic drugs.
Q4: What are the common methods for synthesizing this compound itself?
A: A recently developed method involves a three-step process starting from 6-hydroxy-2-naphthoic acid. First, 6-hydroxy-2-naphthoic acid reacts with ammonia in the presence of sulfite or bisulfite to produce 6-amino-2-naphthoic acid. This compound then undergoes diazotization followed by a reaction with copper bromide in an acidic environment, ultimately yielding this compound. This method boasts high yield and purity at a reduced cost. []
Q5: Has there been any computational research on this compound?
A: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the structures and vibrational frequencies of both 2-naphthoic acid and this compound. [] These studies provide valuable insights into the molecular properties and behavior of these compounds. Further research explored the spectroscopic properties and deprotonation of this compound. []
Q6: Are there any studies focusing on the crystal structure of compounds related to this compound?
A: Research has investigated a naphthalene family crystal, Decyl 6-(decyloxy)naphthalene-2-carboxylate (D6DN2C), which shares structural similarities with this compound. [] This research explored its potential for fluorescence and third-order nonlinear optical applications. While not directly focused on this compound, such studies on structurally related compounds can offer valuable insights into its potential applications in material science and optics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.